4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClF3N . It is a solid substance with a molecular weight of 231.6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H5ClF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 48-55°C . The compound should be stored in a refrigerator .Scientific Research Applications
Heterocyclic Chemistry and Drug Development
Quinoline and its derivatives, including 4-Chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid, play a crucial role in heterocyclic chemistry and drug development. These compounds are known for their broad spectrum of biological activities, which makes them valuable in pharmaceutical research. For instance, quinolines are used in the synthesis of anticancer, antimalarial, antimicrobial, antifungal, and antiviral agents (Pareek & Kishor, 2015; Shang et al., 2018). The versatility of quinoline structures allows for modifications that can lead to enhanced therapeutic efficacy and reduced toxicity.
Corrosion Inhibition
Quinoline derivatives have been investigated for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. This makes them suitable for use as corrosion inhibitors in industrial applications (Verma et al., 2020).
Green Chemistry
The application of quinoline derivatives in green chemistry is an area of growing interest. Researchers are exploring environmentally friendly methods for synthesizing quinoline scaffolds, aiming to reduce the use of hazardous chemicals and solvents (Nainwal et al., 2019). This approach not only minimizes environmental impact but also aligns with the principles of sustainable chemistry.
Optoelectronic Materials
Quinoline derivatives are also significant in the development of optoelectronic materials. Their planar structures and excellent π–π stacking ability make them ideal candidates for use in electronic devices, luminescent elements, and photoelectric conversion elements (Segura et al., 2015). The design and synthesis of quinoline-based compounds for optoelectronic applications remain an active area of research, with the potential to contribute to advancements in technology and materials science.
Environmental Degradation
Understanding the environmental degradation of polyfluoroalkyl chemicals, which can be structurally related to quinoline derivatives, is critical for assessing their environmental fate and impact. Research into the microbial degradation pathways of these compounds can provide insights into reducing their persistence and toxicity in the environment (Liu & Avendaño, 2013).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-6-3-5(11(13,14)15)1-2-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJIPKWQVKFEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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